N,N-diethyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
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Overview
Description
N,N-diethyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that features a pyrido[1,2-a][1,3,5]triazin-2-yl core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a sulfanyl group and a diethylacetamide moiety, contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a variety of mechanisms, including inhibition, activation, or modulation of the target’s function .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, often resulting in a broad range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
The synthesis of N,N-diethyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the pyrido[1,2-a][1,3,5]triazin-2-yl core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanyl group: This step often involves the reaction of the intermediate with a thiol or sulfide reagent under controlled conditions.
Attachment of the diethylacetamide moiety: This final step can be accomplished through acylation reactions using diethylamine and acetic anhydride or similar reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N,N-diethyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrido[1,2-a][1,3,5]triazin-2-yl core or the sulfanyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to control the reaction kinetics and selectivity.
Scientific Research Applications
N,N-diethyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers explore its effects on cellular processes and its potential as a tool for studying biochemical pathways.
Comparison with Similar Compounds
Similar compounds to N,N-diethyl-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide include other pyrido[1,2-a][1,3,5]triazin-2-yl derivatives and sulfanyl-substituted acetamides These compounds share structural features but may differ in their substituents, leading to variations in their chemical properties and biological activities
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research in medicinal chemistry, materials science, and biological studies
Properties
IUPAC Name |
N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-4-17(5-2)12(19)9-21-13-15-11-7-6-10(3)8-18(11)14(20)16-13/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRJANSTILDKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=O)N2C=C(C=CC2=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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